molecular formula C16H16N4O2S B12994301 3-(4-Aminophenyl)-1-tosyl-1H-pyrazol-5-amine

3-(4-Aminophenyl)-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B12994301
M. Wt: 328.4 g/mol
InChI Key: KXSOXCRGKJRLKN-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-tosyl-1H-pyrazol-5-amine: is an organic compound that features a pyrazole ring substituted with an aminophenyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1-tosyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl halide reacts with the pyrazole ring.

    Tosylation: The final step involves the tosylation of the pyrazole ring, which can be achieved by reacting the compound with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the tosyl group under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Pharmaceuticals: Due to its structural features, the compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of enzyme activity. The tosyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-3-tosyl-1H-pyrazole: Similar structure but lacks the additional amino group on the pyrazole ring.

    3-(4-Nitrophenyl)-1-tosyl-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of an amino group.

Uniqueness:

    3-(4-Aminophenyl)-1-tosyl-1H-pyrazol-5-amine: is unique due to the presence of both the aminophenyl and tosyl groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(4-aminophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine

InChI

InChI=1S/C16H16N4O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,17-18H2,1H3

InChI Key

KXSOXCRGKJRLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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